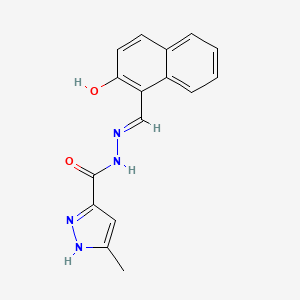

(E)-N'-((2-羟基萘-1-基)甲亚甲基)-3-甲基-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14N4O2 and its molecular weight is 294.314. The purity is usually 95%.

BenchChem offers high-quality (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Mechanochromic Aggregation-Induced Emission (AIE) Luminogen

This compound has been used in the synthesis of a new luminogen, which undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The crystalline powder emits intense green fluorescence under UV illumination .

Rewritable Optical Data Storage

The emission changes in this compound due to crystalline–amorphous transition, which can be confirmed by XRD analysis and the microscopic technique . This property has been used to develop a new strategy for rewritable optical data storage .

Fluorescence Switching

The emission of the amorphous phase of this compound can be readily converted back into its original state by a recrystallization process . This can be realized by either immersion or fumigation in common organic solvents .

Binary Data Encoding

The switching between two states (emission states) can be repeated for over 25 cycles without fatigue . This indefatigability intrinsic to mechanochromic luminogens has been used to encode “0” and “1” states of binary data on a substrate by mechanical force .

Excited-State Intramolecular Proton-Transfer (ESIPT) Based Fluorescence Sensors

The development of ESIPT-based fluorescence probes is particularly attractive due to their unique properties, which include a large Stokes shift, environmental sensitivity and potential for ratiometric sensing .

Imaging Agents

The compound’s unique properties make it suitable for use in fluorescence-based sensors and imaging agents, which are important in biology, physiology, pharmacology, and environmental science for the selective detection of biologically and/or environmentally important species .

作用机制

Target of Action

It’s known that the compound exhibits fluorescence properties , suggesting that it may interact with certain biological targets that can modulate its fluorescence characteristics.

Mode of Action

The compound undergoes both aggregation-induced emission (AIE) and intramolecular charge transfer (TICT) mechanisms . The AIE mechanism is a photophysical process where the compound, which is non-emissive in the molecularly dissolved state, becomes highly emissive upon aggregation. The TICT mechanism involves the transfer of charge within the molecule, which can lead to changes in its fluorescence properties .

Biochemical Pathways

The compound’s fluorescence properties suggest that it may interact with biochemical pathways that can influence its aggregation state or intramolecular charge distribution .

Result of Action

The compound exhibits distinct fluorescence properties under different conditions. In its crystalline form, it emits intense green fluorescence under UV illumination. After grinding, the emission decreases dramatically with a red-shift in the emission wavelength . These changes in fluorescence are due to a transition from a crystalline to an amorphous state .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence properties can be altered by mechanical force (such as grinding) or by exposure to common organic solvents . These environmental factors can induce a transition between the compound’s crystalline and amorphous states, thereby influencing its fluorescence characteristics .

属性

IUPAC Name |

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c1-10-8-14(19-18-10)16(22)20-17-9-13-12-5-3-2-4-11(12)6-7-15(13)21/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQULRMFSBBJJR-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-methyl-1H-pyrazole-5-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)

![2-[(3,4-Dichlorophenyl)methyl]-2,9-diazaspiro[4.5]decane](/img/structure/B2835462.png)

![2-(1-methyl-1H-indol-3-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2835463.png)

![N-[2-(5-Chloroindol-1-yl)ethyl]but-2-ynamide](/img/structure/B2835465.png)

![N-cyclopentyl-1-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2835467.png)

![2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2835469.png)

![2-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2835472.png)

![(4-chlorophenyl)(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone](/img/structure/B2835473.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B2835476.png)

![1-[2-(4-Bromoanilino)-2-oxoethyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2835481.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2835482.png)

![N-cyano-N-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-3-ethylaniline](/img/structure/B2835483.png)